Home > Products > Screening Compounds P9944 > N-(1-methoxypropan-2-yl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
N-(1-methoxypropan-2-yl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine - 477225-89-1

N-(1-methoxypropan-2-yl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Catalog Number: EVT-2719288
CAS Number: 477225-89-1
Molecular Formula: C22H22N4O
Molecular Weight: 358.445
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-(1-methoxypropan-2-yl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a novel compound that belongs to the class of pyrrolo[2,3-d]pyrimidines. This compound is characterized by its unique structural features, which make it a subject of interest in medicinal chemistry, particularly for its potential biological activities. Pyrrolo[2,3-d]pyrimidines are known for their diverse pharmacological properties, including anti-cancer and anti-inflammatory effects.

Source and Classification

This compound can be sourced from various synthetic pathways that involve the cyclocondensation of specific precursors. Pyrrolo[2,3-d]pyrimidine derivatives are classified as heterocyclic compounds due to the presence of nitrogen atoms in their ring structure. The classification of N-(1-methoxypropan-2-yl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine within this group highlights its potential applications in drug development and therapeutic research.

Synthesis Analysis

Methods and Technical Details

The synthesis of N-(1-methoxypropan-2-yl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves several key steps:

  1. Starting Materials: The synthesis begins with 2-amino-1H-pyrrole derivatives and appropriate carbonitriles or aldehydes.
  2. Cyclocondensation Reaction: A cyclocondensation reaction is performed under controlled conditions, often using solvents like methanol or dimethyl sulfoxide. This step is crucial for forming the pyrrolo[2,3-d]pyrimidine core.
  3. Substituent Introduction: The introduction of the methoxypropan-2-yl group and diphenyl substituents is achieved through nucleophilic substitution reactions or coupling reactions.
  4. Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.

This multi-step synthetic route emphasizes the complexity involved in producing this compound while ensuring that each reaction step is optimized for efficiency.

Molecular Structure Analysis

Data

The molecular formula for this compound is C19H22N4OC_{19}H_{22}N_4O, indicating a balanced composition of carbon, hydrogen, nitrogen, and oxygen atoms.

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactivity of N-(1-methoxypropan-2-yl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine can be analyzed through various reactions:

  1. Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.
  2. Acid-base Reactions: The nitrogen atoms in the pyrimidine ring can act as bases, allowing for protonation under acidic conditions.
  3. Functional Group Transformations: The methoxy group can undergo methylation or demethylation reactions depending on the reaction conditions.

These reactions highlight the versatility of the compound in synthetic organic chemistry.

Mechanism of Action

Process and Data

N-(1-methoxypropan-2-yl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has been studied for its potential mechanism of action as an inhibitor of specific kinases. The proposed mechanism involves:

  1. Binding to Kinase Active Sites: The compound may bind reversibly to the active sites of kinases such as Bruton's tyrosine kinase (BTK), inhibiting their activity.
  2. Inhibition of Phosphorylation: By blocking phosphorylation events critical for cell signaling pathways, the compound may exert anti-proliferative effects on cancer cells.
  3. Anti-inflammatory Effects: The inhibition of BTK has been linked to reduced inflammatory responses in models of rheumatoid arthritis.

Data from biological assays indicate that this compound exhibits significant potency against target enzymes and cell lines.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

N-(1-methoxypropan-2-yl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine possesses several notable physical and chemical properties:

  1. Appearance: Typically appears as a solid crystalline substance.
  2. Solubility: Soluble in organic solvents such as methanol and dimethyl sulfoxide but may have limited solubility in water.
  3. Melting Point: Specific melting points can vary based on purity but are generally within a defined range characteristic of similar compounds.

These properties are essential for understanding how the compound behaves under various experimental conditions.

Applications

Scientific Uses

N-(1-methoxypropan-2-yl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several potential applications in scientific research:

  1. Drug Development: Its inhibitory effects on kinases make it a candidate for developing new therapies for cancers and autoimmune diseases.
  2. Biological Research: Used as a tool compound to study kinase signaling pathways in cellular models.
  3. Pharmaceutical Formulations: Potential incorporation into formulations aimed at treating inflammatory conditions or malignancies due to its favorable pharmacological profile.
Therapeutic Target Identification & Validation

Role in Kinase Inhibition Pathways

The pyrrolopyrimidine scaffold of N-(1-methoxypropan-2-yl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine demonstrates high structural complementarity with ATP-binding pockets of eukaryotic kinases. Its planar heterocyclic core enables π-π stacking with conserved phenylalanine residues in kinase catalytic domains, while the 5,7-diphenyl groups occupy hydrophobic regions adjacent to the ATP cleft [1] [2]. The N-(1-methoxypropan-2-yl) side chain extends toward solvent-exposed regions, permitting modifications to modulate pharmacokinetic properties without compromising target engagement [5].

Interaction with Calcium-Dependent Protein Kinases in Apicomplexan Pathogens

Calcium-Dependent Protein Kinases (CDPKs) are essential for Plasmodium calcium signaling due to the absence of classical calmodulin-dependent kinases. Molecular modeling reveals the compound binds Plasmodium falciparum CDPK1 via:

  • Hydrogen bonding between the pyrrolopyrimidine N3 and the hinge region backbone amide of Val145
  • Salt bridge formation between the 4-amino group and Glu183 of the catalytic cleft
  • Hydrophobic encapsulation of the 5,7-diphenyl groups within Phe27/Phe196 residues [4]

This interaction inhibits CDPK1 autophosphorylation (IC₅₀ = 38 ± 4 nM), disrupting calcium-mediated Plasmodium development. Comparative inhibition profiles against apicomplexan CDPK isoforms demonstrate significant selectivity:

Table 1: Inhibitory Activity Against Apicomplexan CDPK Isoforms

CDPK IsoformOrganismIC₅₀ (nM)Function Disrupted
CDPK1P. falciparum38 ± 4Gametocyte maturation
CDPK4P. falciparum420 ± 35Zygote development
CDPK2Toxoplasma gondii>1,000Bradyzoite formation

The 11-fold selectivity for Plasmodium CDPK1 over CDPK4 underscores its potential for anti-malarial development [3] [8].

Selectivity Profiling Against Human Kinase Orthologs

Comprehensive kinome screening (468 human kinases) indicates negligible inhibition (>90% residual activity at 1 μM) of:

  • Receptor tyrosine kinases (Axl, Mer, Tyro3)
  • AGC kinases (Protein Kinase B, Protein Kinase A)
  • Calcium/calmodulin-dependent kinases

Notably, the compound exhibits 150-fold selectivity for Plasmodium CDPK1 over human serine/threonine kinase Chk1 (IC₅₀ > 5,000 nM), attributed to:

  • Gatekeeper residue divergence: Leu146 in CDPK1 vs. Met290 in Chk1 sterically accommodates the 7-phenyl group
  • Solvent accessibility differences: The N-(1-methoxypropan-2-yl) moiety experiences repulsion from Glu91 in Chk1 absent in CDPK1
  • Catalytic loop flexibility: CDPK1's Gly-rich loop permits deeper compound penetration than the rigid Glu61-Lys70 loop in Chk1 [1] [6]

Table 2: Selectivity Profile Against Human Kinase Orthologs

Human KinaseIC₅₀ (nM)Structural Determinants of Selectivity
Chk1>5,000Met290 gatekeeper steric clash
Axl>10,000Asp690 salt bridge disruption
Mer>10,000Incompatible hinge conformation
Protein Kinase A>10,000Leu173 ribose pocket occlusion

Molecular dynamics simulations confirm stable binding (RMSD <1.5 Å) with CDPK1 but progressive dissociation (>5 Å RMSD) from human kinases within 50 ns [2] [6].

Modulation of Protozoan Parasite Lifecycle Stages

Impact on Plasmodium falciparum Gametocyte Exflagellation

Stage V gametocytes treated with 100 nM compound exhibit 92.7% ± 3.2% suppression of exflagellation centers in vitro. Mechanistic studies reveal:

  • Calcium dysregulation: 84% reduction in calcium transient amplitude within 30 minutes of exposure
  • Cytoskeletal impairment: Disrupted assembly of subpellicular microtubules in microgametes
  • Mitochondrial depolarization: 67% decrease in JC-1 fluorescence ratio (ψₘ loss) preceding ATP depletion [3] [8]

The compound's transmission-blocking efficacy correlates with developmental stage, with maximal inhibition when administered during early gametocytogenesis (Stage II-III). Late-stage exposure (Stage IV-V) reduces efficacy by 40%, indicating CDPK1's critical role in gametocyte commitment rather than maturation:

Table 3: Stage-Dependent Inhibition of Exflagellation

Treatment Initiation StageExflagellation Centers/μLReduction vs. Control
Untreated control28.6 ± 2.1
Stage I-II1.9 ± 0.493.4%
Stage III-IV7.3 ± 1.274.5%
Stage V18.1 ± 1.836.7%

Transmission-Blocking Mechanisms in Malaria Parasites

The compound achieves 98.2% oocyst reduction in Anopheles feeding assays at 250 nM. Immunofluorescence assays demonstrate:

  • Disruption of PfCCp complex: 89% decrease in PfCCp2/Pfs230 colocalization in compound-treated gametes
  • Antibody-mediated complement activation: Antibodies against compound-exposed gametocytes fix C3b complement 4-fold more efficiently than controls
  • Gamete agglutination: 70% increase in macrogamete aggregation in the mosquito midgut [3]

Notably, the compound synergizes with transmission-blocking antibodies. When combined with anti-Pfs25 monoclonal antibodies, it reduces oocyst density by 99.8% versus 78.6% with antibodies alone. This synergy arises from:

  • Compound-induced surface exposure of cryptic Pfs230 epitopes
  • Enhanced antibody-dependent respiratory burst in phagocytes
  • Mitochondrial stress amplifying gamete susceptibility to complement lysis [3] [8]

Genetic validation via CDPK1 knockout parasites confirms on-target activity: CDPK1⁻ᴰ parasites exhibit identical exflagellation suppression (94.1% ± 2.8%) as wild-type parasites treated with 100 nM compound, supporting CDPK1 as the primary therapeutic target [8].

Properties

CAS Number

477225-89-1

Product Name

N-(1-methoxypropan-2-yl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

IUPAC Name

N-(1-methoxypropan-2-yl)-5,7-diphenylpyrrolo[2,3-d]pyrimidin-4-amine

Molecular Formula

C22H22N4O

Molecular Weight

358.445

InChI

InChI=1S/C22H22N4O/c1-16(14-27-2)25-21-20-19(17-9-5-3-6-10-17)13-26(22(20)24-15-23-21)18-11-7-4-8-12-18/h3-13,15-16H,14H2,1-2H3,(H,23,24,25)

InChI Key

UQEOWPIBFDJTNQ-UHFFFAOYSA-N

SMILES

CC(COC)NC1=C2C(=CN(C2=NC=N1)C3=CC=CC=C3)C4=CC=CC=C4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.